molecular formula C20H23N3O5S B7701268 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide CAS No. 722466-72-0

4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide

Cat. No.: B7701268
CAS No.: 722466-72-0
M. Wt: 417.5 g/mol
InChI Key: PSEWEINIYVYJAH-UHFFFAOYSA-N
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Description

4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyclopentylsulfamoyl group and a phenoxyacetyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of phenol with chloroacetyl chloride in the presence of a base such as pyridine to form phenoxyacetyl chloride.

    Cyclopentylsulfamoylation: The phenoxyacetyl chloride is then reacted with cyclopentylamine to introduce the cyclopentylsulfamoyl group.

    Coupling with benzamide: Finally, the cyclopentylsulfamoyl phenoxyacetyl intermediate is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzoic acid
  • 4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzylamine

Uniqueness

4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets.

Properties

IUPAC Name

4-[[2-[4-(cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c21-20(25)14-5-7-15(8-6-14)22-19(24)13-28-17-9-11-18(12-10-17)29(26,27)23-16-3-1-2-4-16/h5-12,16,23H,1-4,13H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEWEINIYVYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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